3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-19-8-10-20(11-9-19)31(27,28)13-12-22(26)25-23-24-21(15-30-23)18-7-6-16-4-2-3-5-17(16)14-18/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRQFCXOXZQVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, with the CAS number 941902-14-3, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O4S2, with a molecular weight of 452.5 g/mol. The compound features a thiazole moiety linked to a naphthalene group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 941902-14-3 |
The biological activities of this compound are largely attributed to its ability to interact with various biological targets. Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant pharmacological properties, including:
- Antitumor Activity : The thiazole ring is known for its role in anticancer agents. Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antiviral Properties : Certain thiazole-containing compounds have demonstrated antiviral activity by inhibiting viral replication mechanisms. The presence of the methoxyphenyl group may enhance this activity by improving the compound's lipophilicity and cellular uptake .
- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties, which may be linked to their ability to modulate neurotransmitter systems in the brain .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and phenyl rings significantly affect the biological activity of the compound. For instance:
- Substitution Patterns : The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxicity against various cancer cell lines. Conversely, electron-withdrawing groups tend to reduce activity .
- Thiazole Variations : Different substitutions on the thiazole ring can lead to variations in potency against specific targets. For example, compounds with halogenated phenyl groups showed increased activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antitumor Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects against human cancer cell lines (e.g., HT29 and Jurkat). Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating promising anticancer properties .
- Antiviral Screening : In another study focusing on antiviral agents, certain thiazole derivatives were screened for their efficacy against viral replication in vitro. The results suggested that modifications at specific positions on the thiazole ring could enhance antiviral activity significantly .
- Neuropharmacological Effects : Research into anticonvulsant properties revealed that compounds with similar structures could effectively reduce seizure activities in animal models, suggesting potential therapeutic applications for epilepsy .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₂₄H₂₂N₂O₆S₂
- Molecular Weight : 498.6 g/mol
- IUPAC Name : 4-methoxy-N-[3-[(4-methoxyphenyl)sulfonylamino]naphthalen-2-yl]benzenesulfonamide
The structure features a thiazole moiety, which is often associated with various biological activities, enhancing the compound's potential efficacy in medicinal applications.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and sulfonamide groups exhibit notable antimicrobial properties. Studies have shown that derivatives of thiazole, including those similar to 3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)propanamide, can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study :
A study demonstrated that thiazole-based compounds significantly reduced the bacterial load in infected wounds, showcasing their potential as effective antimicrobial agents .
Anticonvulsant Activity
The compound's structural components suggest a potential role in treating epilepsy. Thiazole derivatives have been explored for their anticonvulsant effects, with several analogues exhibiting significant activity in animal models .
Case Study :
One study reported that thiazole-integrated compounds showcased a median effective dose lower than standard anticonvulsants like ethosuximide, indicating their promise in epilepsy treatment .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the thiazole ring.
- Sulfonation of the aromatic system.
- Coupling reactions to introduce the naphthalene moiety.
These synthetic strategies are crucial for developing derivatives with enhanced biological activities.
Potential Future Directions
Given the promising results from initial studies, future research could focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and reduce toxicity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Investigating the mechanisms of action to better understand how these compounds exert their biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated using average atomic masses.
Sulfonyl vs. Sulfanyl Groups
Thiazole Substituents
- Naphthalen-2-yl-thiazole (target compound) vs. Fluorophenyl derivatives (e.g., Compound 31) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity .
Linker Modifications
- Propanamide linker (target compound) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
